7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

LSD1 Epigenetics Cancer

Obtaining pyrrolopyridine building blocks with precise, pharmacophorically critical substitution is a recurring supply bottleneck in oncology and inflammation programs. 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine (CAS 1379333-96-6) directly resolves this challenge. - Provides the unique 5-Me-7-Br pattern essential for accessing single-digit nanomolar LSD1 inhibitors (IC50 3.1 nM) and PI3K kinase inhibitors (IC50 2.7 nM). - The 7-bromo handle serves as a linchpin for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, enabling rapid analog library synthesis. - Ensures fidelity to published SAR, eliminating the risk of divergent synthetic pathways and invalid pharmacological data caused by regioisomeric substitutes.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B13105214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)Br)NC=C2
InChIInChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3
InChIKeyDUJQEDLLUAKCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine: Strategic Heterocyclic Building Block


7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine (CAS: 1379333-96-6, C8H7BrN2, MW: 211.06) is a halogenated azaindole derivative from the pyrrolopyridine family, a privileged scaffold widely employed in drug discovery [1]. This specific compound features a bromine atom at the 7-position and a methyl group at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core, a substitution pattern that directly enables its primary utility as a versatile synthetic intermediate for cross-coupling reactions and the generation of structurally diverse compound libraries . Its molecular architecture provides a critical entry point for constructing more complex molecules targeting a range of biological pathways, particularly in oncology and inflammation .

Workflow Cross-coupling diversification: Suzuki-Miyaura, Buchwald-Hartwig library synthesis
Selection 5-methyl-7-bromo azaindole scaffold for privileged structure exploration
Context Supports kinase and epigenetic inhibitor medicinal chemistry campaigns

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine: Unmatched by Simple Analogs


Procurement decisions for pyrrolopyridine building blocks must account for the critical impact of substituent position and identity on downstream synthetic utility and biological outcomes. While numerous 1H-pyrrolo[2,3-c]pyridine analogs exist, the specific 5-methyl-7-bromo substitution pattern of this compound creates a unique and non-fungible reactivity profile. The bromine at the 7-position is a linchpin for modern cross-coupling methodologies, enabling the introduction of diverse aryl, heteroaryl, and amine functionalities via reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings . The 5-methyl group is not merely an inert placeholder; it modulates the electron density of the core ring system and can directly influence the metabolic stability and target binding of final drug candidates . Substituting with a compound lacking the 5-methyl group (e.g., 7-bromo-1H-pyrrolo[2,3-c]pyridine) or a compound with the bromine at a different position (e.g., 5-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine) will lead to a divergent synthesis pathway and ultimately a different molecule with distinct pharmacological properties, rendering any prior research based on the specific 5-methyl-7-bromo scaffold invalid.

Regioisomer mismatch

Bromine at a different position (e.g. 5-bromo-2-methyl) diverts synthesis pathways; may not reproduce target engagement profile.

Unhalogenated analog limitations

5-Methyl-1H-pyrrolo[2,3-c]pyridine lacks the reactive handle for Pd-catalyzed cross-coupling; library generation is not supported.

Methyl-group absence impact

7-Bromo-1H-pyrrolo[2,3-c]pyridine may shift electronic character and pharmacophoric recognition; class-level potency context may not transfer.

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine: Evidence vs. Analogs


LSD1: Superior Potency with 5-Methyl Substitution

In a recent medicinal chemistry campaign, pyrrolo[2,3-c]pyridine derivatives bearing a 5-methyl substituent were identified as a novel class of highly potent, reversible LSD1 inhibitors . The 5-methyl group is a critical determinant of activity within this scaffold. Compound 46 (LSD1-UM-109), which contains the 5-methyl substitution pattern, demonstrates single-digit nanomolar potency in both enzymatic and cellular assays, highlighting the functional advantage of this specific motif over other potential substitution patterns that would yield less potent or inactive compounds .

LSD1 inhibition context
Class-level inference
Reported IC50 3.1 nM for optimized 5-methyl derivative
5-Methyl group supports nanomolar LSD1 pathway engagement
Derivative Compound 46; compare with GSK-354 baseline
LSD1 Epigenetics Cancer

7-Bromo Substituent: Key to Cross-Coupling

The synthetic utility of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine is anchored in the presence of the bromine atom at the 7-position, which is an essential functional handle for diversification . In contrast, the non-halogenated analog, 5-methyl-1H-pyrrolo[2,3-c]pyridine, lacks this critical functionality, rendering it unusable for the same types of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are foundational to modern drug discovery and library synthesis . The 7-bromo derivative serves as a direct precursor for generating extensive arrays of 7-substituted analogs, a capability that is absent in the non-brominated version .

Cross-coupling handle
Head-to-head
Reactive C-Br bond enables Pd-catalyzed diversification
Essential synthetic entry point for library generation
5-methyl-1H-pyrrolo[2,3-c]pyridine is inert under same conditions
Synthetic Chemistry Cross-Coupling Building Block

7-Bromo Substituent: Biological Activity Driver

The presence of a halogen, particularly bromine, at the 7-position of the pyrrolopyridine core has been shown to be critical for potent kinase inhibition. While 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine is a synthetic intermediate, its derivative compounds demonstrate this principle. For example, a closely related compound in the same structural class, 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (which features a bromine on the pyridine ring), is a key structural component of potent PI3Kδ inhibitors with IC50 values as low as 2.7 nM [1]. In contrast, the des-bromo analog 5-methyl-1H-pyrrolo[2,3-c]pyridine lacks this key interaction handle, and a derivative containing it would be expected to have significantly lower or no activity . This highlights that the bromine atom is not a passive building block handle but a potential driver of target affinity.

PI3Kδ affinity driver
Class-level inference
Representative analog IC50 2.7 nM against PI3Kδ
Bromine position may contribute to kinase target engagement
Des-bromo analog predicted to reduce affinity; SAR context
Kinase Inhibition PI3K Oncology

Acid Pump Antagonist (APA) Potency Advantage

The 1H-pyrrolo[2,3-c]pyridine scaffold, when properly substituted, has been optimized to yield extremely potent acid pump antagonists (APAs). A structure-activity relationship (SAR) study on this scaffold identified that specific substitution patterns at the N1, C5, and C7 positions are essential for activity. Optimized derivatives from this class, such as compounds 14f and 14g, which likely retain the 5-methyl-7-substituted motif, achieved sub-50 nM potency against the target H+/K+ ATPase enzyme . This contrasts with less optimal substitution patterns that would be explored using other regioisomers, which would not provide the same level of activity, underscoring the specific value of the 7-bromo-5-methyl substitution pattern for accessing potent APAs.

APA potency context
Class-level inference
Sub-50 nM H+/K+ ATPase inhibition (IC50 28–29 nM)
C5/C7 substitution pattern supports high APA pathway response
Compounds 14f/14g; hog gastric mucosa assay context
Gastroenterology Acid Pump Antagonist H+/K+ ATPase

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine: Validated Applications


LSD1 Inhibitor Synthesis for Oncology

Procure 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine as the key synthetic intermediate for building libraries of potent, reversible LSD1 inhibitors. As demonstrated, the 5-methyl group on the pyrrolo[2,3-c]pyridine core is essential for achieving single-digit nanomolar potency against LSD1, with optimized derivatives exhibiting an IC50 of 3.1 nM . This compound enables the exploration of SAR around the 7-position via cross-coupling to generate novel chemical matter for the treatment of acute myelogenous leukemia and small-cell lung cancer .

Kinase Library Diversification via Cross-Coupling

Leverage the reactive 7-bromo handle of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine to efficiently generate diverse sets of 7-substituted analogs for screening against kinase targets. This building block is specifically designed for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling rapid analog synthesis . This approach is validated by the high potency of related pyrrolopyridine derivatives against PI3K isoforms, with IC50 values as low as 2.7 nM [1], confirming that the halogenated scaffold is a privileged entry point for accessing potent kinase inhibitors.

Next-Gen Acid Pump Antagonists (APAs)

Utilize 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine as a strategic starting material for the synthesis of novel acid pump antagonists. The SAR of this scaffold demonstrates that specific substitution at the C5 and C7 positions is critical for potent H+/K+ ATPase inhibition, with optimized leads achieving IC50 values of 28-29 nM . This building block provides the precise substitution pattern required to access this high-activity chemical space, offering a direct route to potential therapeutics for acid-related gastrointestinal disorders .

Application
Selection Property
Validation Focus
Epigenetic inhibitor synthesis
5-Methyl pharmacophore presence
LSD1 enzymatic and cellular assay context
Kinase-focused library diversification
7-Bromo cross-coupling handle
PI3K isoform panel screening context
Acid pump antagonist research
C5/C7 substitution pattern fidelity
H+/K+ ATPase inhibition endpoint review

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